Boc-Tyr(Bzl)-OSu
Overview
Description
Boc-Tyr(Bzl)-OSu is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. It is a derivative of the amino acid tyrosine and is commonly used in peptide synthesis. In
Scientific Research Applications
Solid-Phase Peptide Synthesis (SPPS)
Boc-Tyr(Bzl)-OSu plays a crucial role in Solid-Phase Peptide Synthesis (SPPS) using tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry. This method is vital for producing peptides for the pharmaceutical industry and basic research. It is particularly advantageous for synthesizing long and complex polypeptides and for creating C-terminal thioesters for native chemical ligation applications. A notable aspect of SPPS is the use of anhydrous hydrogen fluoride (HF) for removing side chain protecting groups and releasing the peptide from the resin (Muttenthaler, Albericio & Dawson, 2015).
NMR Spectroscopy in Peptide Analysis
Nα-Acetyl-methylamides of different amino acids, including Boc-Tyr(Bzl), have been synthesized as model compounds to interpret 13C-NMR-Spectra of protected peptides. These models assist in understanding the chemical shifts of amino acid carbon atoms in peptide derivatives, contributing significantly to the field of peptide NMR spectroscopy (Schwenzer, Scheller & Losse, 1979).
Peptide-Cellulose Conjugation
In the synthesis of peptide-cellulose conjugates, derivatives like Boc-Ser(Bzl)-Gly-Tyr(Bzl)-Ser(Bzl)-Gly-Lys(Z) have been used. This process involves coupling the protected peptide with β-Ala-cellulose, highlighting the application of Boc-Tyr(Bzl) in creating novel biochemical materials and facilitating biochemical studies (Ohkawa et al., 2013).
Proteinase Inhibition Studies
In the study of HIV proteinase inhibitors, peptides like Boc-Val-Ser(Bzl)-Gln-Asn-Tyr(BrZ)OH were synthesized and used for creating analogs of an HIV proteinase nonapeptide substrate. This application highlights the role of Boc-Tyr(Bzl) in developing therapeutic agents and understanding proteinase mechanisms (Bláha, Nemec, Tözsér & Oroszlan, 1991).
Enzymatic Cross-Linking in Polysaccharide Fibers
Boc-Tyr(Bzl)-based peptides have been utilized in the synthesis of N-(Lys-Gly-Tyr-Gly)-chitosan and its hybrid fibers with gellan. These hybrid fibers are reinforced by enzymatic cross-linking, demonstrating the use of Boc-Tyr(Bzl) in creating advanced biomaterials with enhanced mechanical properties (Kuboe et al., 2004).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O7/c1-25(2,3)33-24(31)26-20(23(30)34-27-21(28)13-14-22(27)29)15-17-9-11-19(12-10-17)32-16-18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3,(H,26,31)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLFTQJJYUFASW-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117775 | |
Record name | L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601117775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Tyr(Bzl)-OSu | |
CAS RN |
27601-29-2 | |
Record name | L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27601-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601117775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl (S)-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-[[4-(benzyloxy)phenyl]methyl]ethyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.128 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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